molecular formula C11H9N3S B3364670 3-(Thiophen-2-yl)-1h-indazol-5-amine CAS No. 1175909-74-6

3-(Thiophen-2-yl)-1h-indazol-5-amine

Cat. No.: B3364670
CAS No.: 1175909-74-6
M. Wt: 215.28
InChI Key: FBUZEHZTMHGNDT-UHFFFAOYSA-N
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Description

3-(Thiophen-2-yl)-1h-indazol-5-amine is a heterocyclic compound that contains both an indazole and a thiophene ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The presence of both the indazole and thiophene moieties in its structure imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Thiophen-2-yl)-1h-indazol-5-amine typically involves the construction of the indazole ring followed by the introduction of the thiophene moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2-aminobenzonitrile with thiophene-2-carboxylic acid in the presence of a dehydrating agent can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

3-(Thiophen-2-yl)-1h-indazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.

Major Products Formed

Scientific Research Applications

3-(Thiophen-2-yl)-1h-indazol-5-amine has been explored for various scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Studied for its potential use in drug development, particularly as kinase inhibitors or other enzyme modulators.

    Industry: Utilized in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 3-(Thiophen-2-yl)-1h-indazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The indazole moiety can bind to the active site of enzymes, inhibiting their activity. The thiophene ring can enhance the compound’s binding affinity and specificity. Pathways involved may include inhibition of kinase activity, modulation of signal transduction pathways, and interference with DNA replication .

Comparison with Similar Compounds

Similar Compounds

    3-(Thiophen-2-yl)-1h-indazole: Lacks the amine group, which may affect its biological activity.

    2-(Thiophen-2-yl)-1h-indazole: Positional isomer with different chemical properties.

    3-(Thiophen-2-yl)-1h-pyrazole: Contains a pyrazole ring instead of an indazole ring.

Uniqueness

3-(Thiophen-2-yl)-1h-indazol-5-amine is unique due to the presence of both the indazole and thiophene rings, which confer distinct chemical reactivity and biological activity. The amine group at the 5-position of the indazole ring further enhances its potential for forming hydrogen bonds and interacting with biological targets .

Properties

IUPAC Name

3-thiophen-2-yl-1H-indazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3S/c12-7-3-4-9-8(6-7)11(14-13-9)10-2-1-5-15-10/h1-6H,12H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBUZEHZTMHGNDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NNC3=C2C=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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